alpha(sub 2)-Rhodomycinone RDC
Description
α₂-Rhodomycinone RDC (CAS: 86944-87-8) is a derivative of the anthracycline class of antibiotics, which are characterized by a tetracyclic aglycone core linked to sugar moieties. This compound is structurally related to other rhodomycinones, such as ε-rhodomycinone and β-rhodomycinone, which are biosynthesized by Streptomyces species . α₂-Rhodomycinone RDC is distinguished by its unique glycosylation pattern and aglycone modifications, which may influence its pharmacokinetic and pharmacodynamic properties compared to analogs .
Properties
CAS No. |
86944-87-8 |
|---|---|
Molecular Formula |
C40H51NO15 |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
(7S,9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO15/c1-7-40(50)15-26(46)19-12-20-30(36(49)33-24(44)9-8-23(43)32(33)34(20)47)35(48)31(19)39(40)56-28-13-21(41(5)6)37(17(3)52-28)55-29-14-25(45)38(18(4)53-29)54-27-11-10-22(42)16(2)51-27/h8-9,12,16-18,21,25-29,37-39,43-46,48,50H,7,10-11,13-15H2,1-6H3/t16-,17-,18-,21-,25-,26-,27-,28-,29-,37+,38+,39+,40+/m0/s1 |
InChI Key |
LNGMTVYKVHWMNN-RUBOWPBISA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CCC(=O)C(O6)C)O)N(C)C)O)C(=O)C7=C(C=CC(=C7C3=O)O)O)O)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6CCC(=O)[C@@H](O6)C)O)N(C)C)O)C(=O)C7=C(C=CC(=C7C3=O)O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CCC(=O)C(O6)C)O)N(C)C)O)C(=O)C7=C(C=CC(=C7C3=O)O)O)O)O |
Synonyms |
CG 11 CG-11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below summarizes key structural and functional differences between α₂-Rhodomycinone RDC and related anthracyclines:
Key Observations :
- Aglycone Variations: α₂-Rhodomycinone RDC shares the rhodomycinone aglycone core with ε- and β-rhodomycinones but differs in hydroxylation and methylation patterns, which can alter DNA-binding affinity .
- Biosynthetic Pathways: Mutations in dnrJ or dnrS genes in Streptomyces disrupt sugar attachment to ε-rhodomycinone, highlighting the critical role of glycosyltransferases in determining bioactivity .
Cytotoxic Efficacy
- ε-Rhodomycinone derivatives (e.g., compound 199) and β-rhodomycinone derivatives (e.g., compound 200) exhibit potent activity against HCT-116 (IC₅₀: 0.2–0.3 µM), comparable to clinically used daunorubicin (IC₅₀: 0.02 µM) .
Mechanisms of Action
- DNA Intercalation: All rhodomycinones intercalate DNA, but the presence of bulky sugar groups (e.g., L-rhodinose in β-rhodomycinone) may reduce cardiotoxicity by limiting mitochondrial accumulation .
- Topoisomerase Inhibition: Daunorubicin and analogs inhibit topoisomerase II, but α₂-Rhodomycinone RDC’s unique glycosylation could modulate enzyme binding kinetics .
Clinical Implications
- Cardiotoxicity: Aclacinomycin A, a trisaccharide anthracycline, demonstrates reduced cardiotoxicity compared to daunorubicin, suggesting that α₂-Rhodomycinone RDC’s glycosylation pattern may similarly mitigate adverse effects .
- Drug Resistance: Glycosylation diversity in rhodomycinones may circumvent resistance mechanisms associated with efflux pumps (e.g., P-glycoprotein overexpression) .
Q & A
Q. What experimental methodologies are essential for characterizing alpha₂-Rhodomycinone biosynthesis in Streptomyces peucetius?
To study biosynthesis pathways, researchers should:
- Conduct gene knockout studies (e.g., dnrJ mutants) to identify biosynthetic bottlenecks, followed by metabolite profiling using HPLC or LC-MS to quantify intermediates like ε-rhodomycinone .
- Use Southern blot hybridization to verify genetic modifications (e.g., disruption of drrC) and correlate gene expression with metabolite accumulation .
- Perform enzyme activity assays (e.g., XylE-based catechol dioxygenase) under varying growth conditions (e.g., R2YE vs. GPS media) to assess temporal regulation of biosynthetic genes .
Q. How can researchers optimize culture conditions to enhance alpha₂-Rhodomycinone yield?
- Design time-course experiments to monitor metabolite production across growth phases. For example, in S. peucetius, DNR and ε-rhodomycinone levels peak at 120 hours in GPS medium, requiring extended cultivation .
- Compare media formulations : R2YE for exponential-phase gene expression vs. GPS for late-stage production. Track protein concentration and enzyme activity as proxies for metabolic flux .
- Standardize temperature zones (e.g., 50–70°C for reactive zones in pilot-scale systems) to mimic industrial bioreactors, ensuring reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in gene expression and metabolite accumulation data under divergent culture conditions?
- Apply multi-omics integration : Pair transcriptomic data (e.g., drrC expression via RT-qPCR) with metabolomic profiles to identify regulatory disconnects .
- Use statistical modeling (ANOVA, linear regression) to isolate variables (e.g., media composition, temperature) affecting metabolite yield. Ensure p-values are reported per instrument precision guidelines (e.g., ≤3 significant figures) .
- Cross-validate findings with mutant complementation studies (e.g., reintroducing functional dnrJ to restore daunosamine biosynthesis) to confirm causal relationships .
Q. What strategies are effective for integrating heterogeneous data types (e.g., genomic, metabolic) to model alpha₂-Rhodomycinone regulation?
- Develop dynamic pathway models using tools like COPASI or MATLAB, incorporating time-series gene expression (XylE activity) and metabolite concentrations .
- Implement machine learning clustering to identify patterns in large datasets, such as common reset domain constraints in RDC verification, reducing false-positive violations .
- Adopt FAIR data principles : Annotate datasets with NEMSIS-compliant metadata (e.g., instrument parameters, growth conditions) to ensure interoperability and reuse .
Methodological Considerations
Q. How should researchers formulate hypotheses to address gaps in alpha₂-Rhodomycinone biosynthesis knowledge?
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
"Does CRISPR-mediated knockout of drrC in S. peucetius alter ε-rhodomycinone glycosylation kinetics under nitrogen-limited conditions?"
Ensure ethical approval for genetic modifications and relevance to antibiotic resistance studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
